![molecular formula C13H18FNO B4696497 4-(4-fluorobenzyl)-2,6-dimethylmorpholine](/img/structure/B4696497.png)
4-(4-fluorobenzyl)-2,6-dimethylmorpholine
Description
Synthesis Analysis
The synthesis of derivatives related to 4-(4-fluorobenzyl)-2,6-dimethylmorpholine involves complex chemical processes. For example, the preparation of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)-5-morpholin-1-ylmethyl imidazo[2,1-b][1,3,4]thiadiazole from an intermediate compound showcases the intricate steps involved in creating such molecules. The synthesis process is characterized by specific reactions including reductive alkylation and the use of intermediates to achieve the desired chemical structure (Banu et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds is determined through various spectroscopic and crystal structure analyses. Techniques such as IR spectrum, 1H NMR, and X-ray crystal structure analyses play a crucial role in understanding the composition and arrangement of molecules. The crystal packing of these molecules often exhibits intermolecular interactions, which contribute to the formation of a supramolecular network (Banu et al., 2013).
Chemical Reactions and Properties
The chemical properties of 4-(4-fluorobenzyl)-2,6-dimethylmorpholine derivatives are influenced by their functional groups and molecular structure. For instance, the interaction with beta-cyclodextrin and the effect of pH on the absorption spectrum highlight the compound's reactive nature and how it responds to different chemical environments. These properties are essential for understanding the compound's behavior in various chemical reactions and potential applications (Tang et al., 2004).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal formation, are critical for their application in different fields. The crystal structure analysis provides insight into the molecule's stability and interaction with other compounds. For instance, the detailed study of crystal forms, thermal behavior, and intermolecular interactions sheds light on how these compounds behave under various conditions and their potential uses (Shukla et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity with other molecules, acidity or basicity, and potential for forming various chemical bonds, are pivotal in determining the compound's applications in synthesis and industry. The reactions of 4-(4-fluorobenzyl)-2,6-dimethylmorpholine with primary amines and its spectroscopic and crystallographic characterizations exemplify how understanding these chemical properties is crucial for harnessing the compound's potential in various applications (Elmas, 2017).
properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-2,6-dimethylmorpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-10-7-15(8-11(2)16-10)9-12-3-5-13(14)6-4-12/h3-6,10-11H,7-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUXVHCLKWEFRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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